molecular formula C23H28N2O5S B265370 (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

Numéro de catalogue B265370
Poids moléculaire: 444.5 g/mol
Clé InChI: XVENGLWISXVCEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate, also known as DAPTA, is a small molecule that has been extensively researched for its potential therapeutic applications. DAPTA is a synthetic compound that was first synthesized by researchers at the University of California, San Francisco in the late 1990s. Since then, DAPTA has been the subject of numerous scientific studies that have explored its potential uses in a variety of fields, including medicine, biochemistry, and pharmacology.

Mécanisme D'action

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate works by binding to the viral envelope protein gp120, which is essential for the entry of HIV-1 into human cells. Specifically, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate binds to a conserved region of gp120 known as the CD4-binding site, which is required for the interaction between gp120 and the CD4 receptor on human cells. By binding to the CD4-binding site, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate prevents the interaction between gp120 and CD4, thereby inhibiting the entry of HIV-1 into human cells.
Biochemical and Physiological Effects
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to have a number of biochemical and physiological effects. In addition to its antiviral properties, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to inhibit the migration of cancer cells and to reduce inflammation in animal models of disease. (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate is its specificity for the CD4-binding site of gp120. This specificity makes (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate a valuable tool for studying the interaction between gp120 and CD4, as well as for developing new therapies for HIV-1. However, one limitation of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate is its relatively low potency compared to other HIV-1 entry inhibitors. This limitation may make it difficult to develop (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate-based therapies that are effective at lower doses.

Orientations Futures

There are a number of potential future directions for research on (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate. One area of research that is currently being explored is the development of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate-based therapies for HIV-1. Specifically, researchers are working to improve the potency of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate and to develop new formulations that can be administered orally or topically. In addition to its potential uses in HIV-1 therapy, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate may also have potential uses in the treatment of other viral infections, such as influenza and hepatitis C. Finally, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate may have potential uses in the fields of biochemistry and pharmacology, where it can be used to study the structure and function of a variety of proteins and receptors.

Méthodes De Synthèse

The synthesis of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of the pyrrolidinone core, which is achieved by reacting 3-methoxy-4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reacted with dimethylamine to form the pyrrolidinone ring. The final step involves the addition of the thiophene group to the pyrrolidinone core, which is achieved by reacting the intermediate product with 2-bromo-thiophene in the presence of a base catalyst.

Applications De Recherche Scientifique

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been extensively researched for its potential use as an antiviral agent. Specifically, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to inhibit the entry of HIV-1 into human cells by binding to the viral envelope protein gp120. This mechanism of action makes (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate a promising candidate for the development of new HIV-1 therapies. In addition to its antiviral properties, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has also been shown to have potential uses in the fields of biochemistry and pharmacology. For example, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been used to study the structure and function of the CXCR4 chemokine receptor, which is involved in a variety of physiological processes, including immune cell trafficking and cancer metastasis.

Propriétés

Nom du produit

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

Formule moléculaire

C23H28N2O5S

Poids moléculaire

444.5 g/mol

Nom IUPAC

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O5S/c1-5-12-30-16-9-8-15(14-17(16)29-4)20-19(21(26)18-7-6-13-31-18)22(27)23(28)25(20)11-10-24(2)3/h6-9,13-14,20,27H,5,10-12H2,1-4H3

Clé InChI

XVENGLWISXVCEO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3)OC

SMILES canonique

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CC[NH+](C)C)[O-])C(=O)C3=CC=CS3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.